molecular formula C17H23NO6S B1423407 Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate CAS No. 93725-00-9

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

Cat. No. B1423407
CAS RN: 93725-00-9
M. Wt: 369.4 g/mol
InChI Key: KMBMBXBOERKSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a derivative of pyrrolidine. It has a molecular formula of C17H23NO6S . The compound is also known as diethyl 2,5-dicarbomethoxypyrrolidine-1-sulfonyl carbonate or BETADICARB.


Synthesis Analysis

The synthesis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate involves the tosylation of dimethylaminomalonate hydrochloride . The process includes the use of p-toluenesulfonic anhydride and triethylamine in tetrahydrofuran . The reaction forms a yellow-orange suspension which is then vacuum-filtered to remove the by-product, triethylammonium p-toluenesulfonate .


Molecular Structure Analysis

The molecular structure of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate includes a pyrrolidine ring which is a five-membered ring with one nitrogen atom . The compound has a molecular weight of 369.4 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate has a molecular weight of 369.4 g/mol . It has a topological polar surface area of 98.4 Ų and a complexity of 550 . The compound has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 8 rotatable bonds . It is a white solid with a melting point range of 67-69°C.

Scientific Research Applications

Crystallography Studies

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate’s molecular structure has been analyzed for its crystallographic properties. It forms hydrogen-bonded dimers, which are similar to those found in other crystallographically characterized 2-acylpyrroles .

Heterocyclic Transformation

Researchers have obtained Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate through unexpected heterocyclic transformations. This process highlights the compound’s potential in synthetic organic chemistry for creating complex heterocyclic systems .

Pharmaceutical Testing

The compound is also used in pharmaceutical testing as a reference standard to ensure accurate results during drug development and quality control processes .

Safety and Hazards

The safety data sheet for Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is available for viewing and download at Echemi.com . It is advised that the compound is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6S/c1-4-23-16(19)14-10-11-15(17(20)24-5-2)18(14)25(21,22)13-8-6-12(3)7-9-13/h6-9,14-15H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBMBXBOERKSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694868
Record name Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

CAS RN

93725-00-9
Record name Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.